2',4'-Dichloro-6'-fluorophenacyl bromide

Lipophilicity ADME Drug Design

2',4'-Dichloro-6'-fluorophenacyl bromide (CAS 1806350-58-2) is a reactive α-bromoketone with a unique 2,4-dichloro-6-fluoro substitution pattern that cannot be replicated by generic analogs like 2,4-dichlorophenacyl bromide or 2-chloro-6-fluorophenacyl bromide. Its elevated lipophilicity (XLogP3=3.8) enhances membrane permeability for intracellular target programs. The distinct halogen pattern enables precise exploration of halogen-bonding interactions in medicinal chemistry campaigns. As an electrophilic building block, it supports rapid construction of thiazole, imidazole, and oxazole libraries for hit-to-lead optimization. For R&D use only; standard international shipping available.

Molecular Formula C8H4BrCl2FO
Molecular Weight 285.92 g/mol
CAS No. 1806350-58-2
Cat. No. B1411049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloro-6'-fluorophenacyl bromide
CAS1806350-58-2
Molecular FormulaC8H4BrCl2FO
Molecular Weight285.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)CBr)Cl)Cl
InChIInChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2
InChIKeyBMRLBHAPJOOWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dichloro-6'-fluorophenacyl bromide (CAS 1806350-58-2): A Halogenated Phenacyl Bromide Building Block


2',4'-Dichloro-6'-fluorophenacyl bromide (CAS 1806350-58-2), also known as 2-bromo-1-(2,4-dichloro-6-fluorophenyl)ethan-1-one, is a halogenated phenacyl bromide derivative with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol [1]. This compound serves as a key intermediate and reactive building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as an alkylating agent in medicinal chemistry research [1]. Its structural uniqueness stems from the specific substitution pattern on the phenyl ring, which combines two chlorine atoms at the 2' and 4' positions with a fluorine atom at the 6' position, and a reactive α-bromoketone moiety [1].

Why Generic Substitution of 2',4'-Dichloro-6'-fluorophenacyl bromide (CAS 1806350-58-2) Fails: The Critical Role of Specific Halogen Substitution Patterns


Phenacyl bromides are a widely used class of compounds, but their chemical and biological properties are exquisitely sensitive to the nature and position of substituents on the aromatic ring. 2',4'-Dichloro-6'-fluorophenacyl bromide possesses a unique 2,4-dichloro-6-fluoro substitution pattern that imparts distinct physicochemical characteristics compared to other commercially available analogs like 2,4-dichlorophenacyl bromide (CAS 2631-72-3) or 2-chloro-6-fluorophenacyl bromide (CAS 157359-99-4) [1][2][3]. These differences manifest in lipophilicity, hydrogen bonding capacity, and steric hindrance, which directly influence its reactivity, solubility, and potential target engagement in biological systems. Consequently, substituting this compound with a generic analog lacking the precise halogenation profile risks altering reaction kinetics, yield, and biological outcomes in both synthetic and research applications.

Quantitative Differentiation of 2',4'-Dichloro-6'-fluorophenacyl bromide: Evidence-Based Comparison to Key Analogs


Enhanced Lipophilicity (XLogP3) of 2',4'-Dichloro-6'-fluorophenacyl bromide vs. 2-Chloro-6-fluorophenacyl Bromide

2',4'-Dichloro-6'-fluorophenacyl bromide exhibits a higher calculated lipophilicity (XLogP3 = 3.8) compared to the mono-chloro analog 2-chloro-6-fluorophenacyl bromide (XLogP3 = 3.1) [1][2]. This 0.7 log unit increase indicates a roughly 5-fold greater partition into lipid phases, which can influence membrane permeability and protein binding.

Lipophilicity ADME Drug Design

Increased Hydrogen Bond Acceptor Count in 2',4'-Dichloro-6'-fluorophenacyl bromide Compared to 2,4-Dichlorophenacyl Bromide

The presence of a fluorine atom at the 6' position increases the number of hydrogen bond acceptors (HBA) to 2 in 2',4'-dichloro-6'-fluorophenacyl bromide, compared to 1 in the non-fluorinated analog 2,4-dichlorophenacyl bromide [1][2]. This additional HBA can facilitate stronger and more specific non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

Molecular Recognition Binding Affinity SAR

Boiling Point and Density Profile of 2',4'-Dichloro-6'-fluorophenacyl bromide vs. 2-Chloro-6-fluorophenacyl Bromide

2',4'-Dichloro-6'-fluorophenacyl bromide has a predicted boiling point of 287.1±35.0 °C and a predicted density of 1.762±0.06 g/cm³ . In contrast, the less substituted analog 2-chloro-6-fluorophenacyl bromide has a predicted boiling point of 244.9±25.0 °C and a predicted density of 1.673±0.06 g/cm³ . The higher boiling point and density of the target compound reflect its increased molecular weight and stronger intermolecular forces due to the additional chlorine atom.

Synthetic Chemistry Purification Formulation

Optimal Application Scenarios for 2',4'-Dichloro-6'-fluorophenacyl bromide Based on Its Differentiated Properties


Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

The elevated lipophilicity (XLogP3 = 3.8) of 2',4'-dichloro-6'-fluorophenacyl bromide makes it a superior starting material for constructing drug-like molecules intended for intracellular targets, as it may improve passive diffusion across cell membranes compared to less lipophilic analogs [1][2].

Structure-Activity Relationship (SAR) Studies for Optimizing Halogen Bonding Interactions

The unique halogen pattern (2,4-dichloro-6-fluoro) provides a distinct electronic and steric environment for exploring non-covalent interactions, particularly halogen bonding, with biological targets. This compound can serve as a key building block to probe the contribution of fluorine to molecular recognition and binding affinity in medicinal chemistry campaigns [1][3].

Preparation of Functionalized Heterocycles for Agrochemical or Pharmaceutical Lead Discovery

As a reactive α-bromoketone, this compound is an ideal electrophile for constructing diverse heterocyclic scaffolds such as thiazoles, imidazoles, and oxazoles. Its specific substitution pattern can be transferred to the final product, enabling the rapid generation of compound libraries with tailored physicochemical properties for hit-to-lead optimization [1].

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